2-Bromo-5-methoxybenzoic acid
Overview
Description
2-Bromo-5-methoxybenzoic acid is a benzoic acid derivative with the molecular formula C8H7BrO3. It is a white to off-white crystalline solid with a melting point of 157-159°C . This compound is used as an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds .
Mechanism of Action
Target of Action
2-Bromo-5-methoxybenzoic acid is an intermediate in the synthesis of more complex pharmaceutical and biologically active compounds . It is used in the synthesis of benzylisothioureas, which are potent inhibitors of the divalent metal transporter 1 (DMT1) .
Mode of Action
It is known to interact with its targets, such as dmt1, to inhibit their function . This interaction and the resulting changes in the target’s function can lead to various biological effects.
Biochemical Pathways
Given its role as an inhibitor of dmt1, it may impact the pathways involving divalent metal transport .
Result of Action
Its role as an inhibitor of dmt1 suggests that it may alter the transport of divalent metals within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methoxybenzoic Acid is suitable for use in the syntheses of urolithin derivatives . It may interact with various enzymes and proteins during these synthesis processes, although the specific interactions have not been detailed in the available literature.
Cellular Effects
This compound has been shown to inhibit the proliferation of leukemia cells and induce apoptosis in these cells . The mechanism of this apoptotic activity may be due to this compound’s inhibition of the progesterone receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its potential to inhibit the progesterone receptor . This receptor is involved in cancer development and progression . This compound also inhibits the mitochondrial membrane potential, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxybenzoic acid typically involves the bromination of m-methoxybenzoic acid. The process includes dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out a bromination reaction with a bromination reagent under the action of a bromination initiator, a cocatalyst, and sulfuric acid . The reaction mixture is then poured into ice water for quenching, followed by solvent recovery under reduced pressure, filtration, and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient bromination reagents and optimized reaction conditions helps in achieving a high yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-5-methoxybenzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
- 5-Bromosalicylaldehyde
Uniqueness
2-Bromo-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHJOROUCITYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177466 | |
Record name | 2-Bromo-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22921-68-2 | |
Record name | 2-Bromo-5-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22921-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-bromo-5-methoxybenzoic acid in synthesizing lanthanide complexes?
A1: While the articles don't delve into specific applications of the synthesized complexes, they highlight the importance of ligand choice in influencing the properties of lanthanide complexes. This compound, with its carboxylate group, can act as a bridging ligand, facilitating the formation of polynuclear complexes. [, ] This bridging ability, coupled with the presence of the bromo and methoxy substituents, can impact the complex's structure, stability, and luminescent behavior. Further research is needed to explore the specific influence of these substituents on the complex properties and potential applications.
Q2: How was this compound incorporated into the lanthanide complexes described in the research?
A2: The research describes the synthesis of a series of new lanthanide complexes using this compound and 5,5′-dimethyl-2,2′-bipyridine as ligands. [] While the exact synthetic procedure is not detailed in the provided abstracts, it is likely that a salt metathesis reaction between a lanthanide salt and the deprotonated form of this compound was employed. This reaction would lead to the coordination of the carboxylate group to the lanthanide ion, forming the desired complex.
Q3: What characterization techniques were used to study the lanthanide complexes containing this compound?
A3: The researchers utilized single-crystal X-ray diffraction to determine the crystal structures of the synthesized lanthanide complexes. [, ] This technique provides valuable information about the coordination geometry around the lanthanide ion and the spatial arrangement of the ligands. Additionally, the studies investigated the thermal behavior, luminescent properties, and magnetic properties of the complexes. [] These analyses help understand the stability and potential applications of these novel lanthanide complexes.
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